4-(4-Propylphenyl)aniline 4-(4-Propylphenyl)aniline
Brand Name: Vulcanchem
CAS No.: 60040-12-2
VCID: VC2460058
InChI: InChI=1S/C15H17N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3,16H2,1H3
SMILES: CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N
Molecular Formula: C15H17N
Molecular Weight: 211.3 g/mol

4-(4-Propylphenyl)aniline

CAS No.: 60040-12-2

Cat. No.: VC2460058

Molecular Formula: C15H17N

Molecular Weight: 211.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Propylphenyl)aniline - 60040-12-2

Specification

CAS No. 60040-12-2
Molecular Formula C15H17N
Molecular Weight 211.3 g/mol
IUPAC Name 4-(4-propylphenyl)aniline
Standard InChI InChI=1S/C15H17N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3,16H2,1H3
Standard InChI Key UNHOIPHYTXGJQL-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N
Canonical SMILES CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N

Introduction

4-(4-Propylphenyl)aniline, with the CAS number 60040-12-2, is a chemical compound that belongs to the class of aromatic amines. It is used in various applications, including pharmaceuticals, intermediates, and custom synthesis . This compound is structurally composed of a phenyl ring attached to a propyl group and an aniline moiety, which provides it with unique chemical properties.

Synthesis and Applications

4-(4-Propylphenyl)aniline can be involved in various chemical reactions, such as reductive amination, where it reacts with aldehydes to form amines . This compound is also used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.

SupplierQuantityPrice
Biosynth100 mg$347.00
Biosynth1 g$885.50
AKSci500 mg€116.00
AKSci1 g€192.00
CymitQuimica2.5 g€446.00

Table 1: Pricing Information for 4-(4-Propylphenyl)aniline from Different Suppliers

Research Findings

Research involving 4-(4-Propylphenyl)aniline often focuses on its role in organic synthesis and its potential applications in pharmaceutical chemistry. For example, it has been used in the synthesis of compounds that exhibit biological activity, such as those targeting specific receptors or enzymes .

In a study related to the synthesis of amine derivatives, 4-(4-Propylphenyl)aniline was used in reductive amination reactions to produce compounds with varying yields, typically ranging from 50% to 86% . This demonstrates its utility in forming complex molecules through efficient chemical transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator